1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)12-6-5-9-19(10-12)16(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,12H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQHKSWHOHAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step often involves the acylation of the piperidine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the thiadiazolyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzoyl and thiadiazolyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole
- 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazole
Uniqueness
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of both a piperidine ring and a thiadiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 317.39 g/mol
- CAS Number : 29490-19-5
This compound features a piperidine ring substituted with a thiadiazole moiety and a methoxybenzoyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. For instance, research involving various synthesized thiadiazole derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) .
The anticancer mechanism appears to involve the inhibition of DNA replication processes. The thiadiazole ring acts as a bioisosteric replacement for pyrimidines, allowing these compounds to interfere with nucleic acid synthesis. Specifically, the activity is associated with the modulation of proteins involved in apoptosis, such as caspases .
Case Studies and Experimental Findings
- Study on Cytotoxic Effects :
- Substituent Influence :
Comparative Biological Activity
A comparative analysis of various thiadiazole derivatives highlights the following:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SCT-4 | MCF-7 | 100 | Caspase activation |
| SCT-5 | MDA-MB-231 | 120 | DNA replication inhibition |
| This compound | MCF-7 | 90 | Apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
